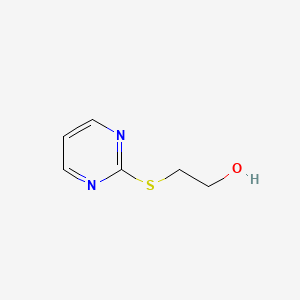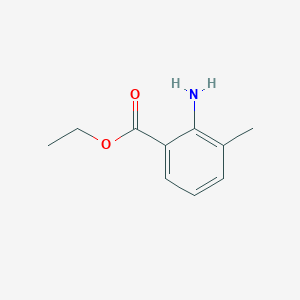
2-(4-bromo-3,5-diméthyl-1H-pyrazol-1-yl)éthanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a chemical compound with the molecular formula C7H12BrN3 and a molecular weight of 218.09 g/mol This compound features a pyrazole ring substituted with bromine and methyl groups, and an ethanamine side chain
Applications De Recherche Scientifique
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with enzymes such as acetylcholinesterase , suggesting potential targets in the nervous system.
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to related compounds, potentially inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
If it does indeed interact with acetylcholinesterase or similar enzymes, it could influence neurotransmission and other neural processes .
Result of Action
Based on the potential targets and mode of action, it could potentially alter neural signaling or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine . .
Méthodes De Préparation
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate ethanamine derivative. One common method includes the use of propargylic alcohols and N,N-diprotected hydrazines, followed by an acid-catalyzed propargylation and base-mediated cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine include other substituted pyrazoles, such as 3,5-dimethylpyrazole and 4-bromo-1H-pyrazole . These compounds share structural similarities but differ in their substitution patterns and functional groups. The unique combination of bromine and methyl groups in 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBFPJMTSMYSIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599096 |
Source


|
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
562815-07-0 |
Source


|
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














